Ethyl trans-4-ethoxycinnamate

Descripción general

Descripción

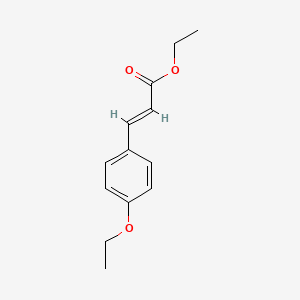

Ethyl trans-4-ethoxycinnamate is an organic compound with the molecular formula C13H16O3. It is a derivative of cinnamic acid, characterized by the presence of an ethoxy group at the para position of the phenyl ring and an ethyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl trans-4-ethoxycinnamate can be synthesized through the Horner-Wadsworth-Emmons olefination reaction. The process involves the reaction of diethoxyphosphoryl-acetic acid ethyl ester with lithium chloride in acetonitrile under an inert atmosphere at 0°C. This is followed by the reaction with 4-ethoxybenzaldehyde in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene at room temperature .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, ensuring the compound meets industrial standards .

Análisis De Reacciones Químicas

Wittig Reaction

This method employs 4-methoxybenzaldehyde and ethyl (triphenylphosphoranylidene)acetate in dichloromethane under argon at 20°C for 16 hours. The reaction proceeds via a Wittig mechanism , forming the (E)-isomer of ethyl 3-(4-methoxyphenyl)acrylate.

Key details:

-

Mechanism: The ylide reacts with the aldehyde to form the α,β-unsaturated ester.

Condensation Reaction (Patented Process)

A patented method utilizes anisic aldehyde (4-methoxybenzaldehyde), ethyl acetate , and sodium ethoxide in cyclohexane at 40–60°C. This process avoids traditional Perkin or Knoevenagel reactions, achieving higher yields through a streamlined approach.

Key details:

Esterification via Cesium Effect

This method involves 4-methoxycinnamic acid , cesium carbonate , and iodoethane in DMF at 50°C for 1 hour. The cesium salt enhances nucleophilicity, enabling efficient O-alkylation.

Key details:

-

Purification: Hexanes/ethyl acetate extraction followed by vacuum drying

-

Mechanism: Cesium carbonate deprotonates the carboxylic acid, forming a reactive cesium carboxylate that reacts with iodoethane.

Critical Reaction Parameters

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl trans-4-ethoxycinnamate has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. For example, studies on extracts from Kaempferia galanga containing this compound have demonstrated its efficacy in reducing inflammation markers in vitro and in vivo. The compound's anti-inflammatory action is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes .

Anti-cancer Activity

This compound has shown promise as an anti-cancer agent. In a study focusing on melanoma, the compound inhibited the activity of the NFκB gene without inducing cytotoxicity in B16F10 cells, suggesting its potential as a therapeutic agent for cancer treatment . Additionally, it has been noted for its anti-metastatic properties, making it a candidate for further research in oncology .

Antiviral Effects

Recent studies have highlighted the antiviral properties of this compound against dengue virus (DENV). The compound significantly reduced DENV-2 infection and virion production in cell lines, demonstrating effective inhibition across all four DENV serotypes with low half-maximal effective concentration (EC50) values . This positions this compound as a potential therapeutic agent against viral infections.

Cosmetic Applications

The cosmetic industry has also recognized the utility of this compound due to its UV-filtering properties.

UV Protection

This compound is commonly used as a UV filter in sunscreens and skin care products. Its ability to absorb UV radiation helps protect the skin from harmful effects associated with sun exposure, including skin cancer and photoaging . The compound's effectiveness as a sunscreen agent is enhanced by its stability and compatibility with various cosmetic formulations.

Data Table: Summary of Applications

| Application Area | Specific Use | Evidence/Study Reference |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory | , |

| Anti-cancer (anti-metastasis) | ||

| Antiviral (Dengue virus) | ||

| Cosmetics | UV protection (sunscreens) |

Case Study 1: Anti-inflammatory Effects

A study on Kaempferia galanga extracts rich in this compound showed significant reductions in inflammatory markers when tested on animal models. The results indicated that the compound could serve as a natural alternative to synthetic anti-inflammatory drugs .

Case Study 2: Antiviral Activity Against Dengue Virus

In vitro experiments demonstrated that this compound effectively reduced DENV infection rates in HepG2 and A549 cell lines, showcasing its potential as a novel antiviral treatment option . The selectivity index values indicated a favorable safety profile compared to traditional antiviral agents.

Mecanismo De Acción

The mechanism of action of ethyl trans-4-ethoxycinnamate involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .

Comparación Con Compuestos Similares

Ethyl trans-4-ethoxycinnamate can be compared with other cinnamate derivatives, such as:

- Ethyl trans-β-methylcinnamate

- Methyl trans-3-methoxyacrylate

- trans-4-Bromocinnamaldehyde

- trans-4-Stilbenecarboxaldehyde

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the para position enhances its solubility and reactivity compared to other cinnamate derivatives .

Actividad Biológica

Ethyl trans-4-ethoxycinnamate (EEC) is a compound derived from the rhizome of Kaempferia galanga, commonly known for its diverse biological activities. This article explores the biological activity of EEC, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of cinnamic acid, characterized by the presence of an ethoxy group at the 4-position. Its molecular formula is , and its structure can be depicted as follows:

Anti-inflammatory Activity

EEC has been shown to exhibit significant anti-inflammatory properties. Research indicates that it inhibits lipoxygenase (LOX) activity, thereby reducing leukotriene B4 (LTB4) production, which is crucial in inflammatory responses.

Table 1: Inhibition of LTB4 Production by EEC

| Treatment | LTB4 Levels (pg/ml) | Significance (p-value) |

|---|---|---|

| Control | 150 ± 10 | - |

| EEC (50 µM) | 80 ± 5 | p < 0.01 |

| EEC (100 µM) | 45 ± 3 | p < 0.001 |

In a study using carrageenan-induced granuloma air pouch models, EEC demonstrated a dose-dependent reduction in inflammatory markers, indicating its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

EEC exhibits notable antimicrobial activity against various bacterial strains. Its efficacy was evaluated against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of EEC

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 333 µg/ml |

| Escherichia coli | 111 µg/ml |

| Bacillus cereus | 333 µg/ml |

| Pseudomonas aeruginosa | 111 µg/ml |

| Candida albicans | 333 µg/ml |

In vitro studies have confirmed that EEC effectively inhibits the growth of these pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The anticancer potential of EEC has been highlighted in studies focusing on melanoma treatment. It has been shown to inhibit NFκB activation and cell viability in B16F10 melanoma cells.

Table 3: IC50 Values for NFκB Inhibition by EEC

| Compound | IC50 (µM) |

|---|---|

| This compound | 88.7 |

| Control (BAY-11-7082) | - |

EEC's mechanism involves the downregulation of key signaling pathways associated with tumorigenesis, such as PI3K/Akt/NFκB. This suggests its potential utility in cancer therapy, particularly in preventing metastasis .

Case Studies

- Anti-Metastatic Effects : A study demonstrated that EEC significantly reduced the migration and invasion of melanoma cells in vitro. The results indicated that treatment with EEC at concentrations of 50 µM led to decreased cell migration in wound-healing assays .

- Microbial Transformation : Research on the microbial transformation of EEC revealed that its metabolite, ethyl p-hydroxycinnamate (EPHC), exhibited enhanced antimicrobial properties compared to the parent compound . This transformation process underscores the importance of biotransformation in enhancing the therapeutic potential of natural compounds.

Propiedades

IUPAC Name |

ethyl (E)-3-(4-ethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-15-12-8-5-11(6-9-12)7-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRWZVXVZIQXFI-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872860 | |

| Record name | Ethyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-69-4, 75332-46-6 | |

| Record name | Ethyl p-ethoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC69124 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl p-ethoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.